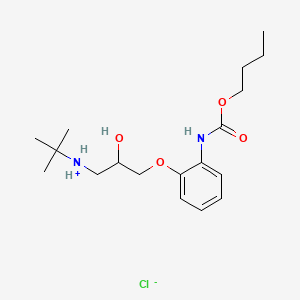

Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the butoxycarbonylamino group. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride include other phenoxy derivatives and azanium salts. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Biological Activity

Carbamic acid, specifically the compound (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride , is a derivative of carbamic acid with potential biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : 303.76 g/mol

- CAS Number : Not explicitly provided but can be derived from related compounds.

This compound features a butyl ester group and a monohydrochloride form, which may influence its solubility and biological activity.

- Anti-inflammatory Activity : Research indicates that derivatives of carbamic acid can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

- Immunosuppressive Effects : Some studies suggest that this compound may also possess immunosuppressive characteristics, potentially useful in treating autoimmune conditions or preventing transplant rejection .

- G Protein-Coupled Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. This interaction can lead to alterations in intracellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Toxicological Studies

A comprehensive toxicological assessment is critical for understanding the safety profile of this compound. Relevant studies include:

- Acute Toxicity : In animal models, high doses have resulted in mortality and significant adverse effects on liver morphology, indicating a need for careful dosage management in therapeutic applications .

- Long-term Exposure Studies : Chronic exposure studies have shown potential carcinogenic effects in certain animal models, emphasizing the importance of long-term safety evaluations .

Case Studies

- Study on Anti-inflammatory Effects : A study demonstrated that a related hydroxamic acid derivative reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

- Immunosuppressive Study : Another study highlighted the immunosuppressive effects of carbamic acid derivatives in transplant models, indicating their potential use in clinical settings to prevent organ rejection .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Toxicity Level | Study Reference |

|---|---|---|---|

| Carbamic acid derivative A | Anti-inflammatory | Low | |

| Methyl Carbamate | Hepatotoxicity | High | |

| Hydroxamic Acid Derivative | Immunosuppressive | Moderate |

This table summarizes the biological activities and toxicity levels of various related compounds, providing context for the safety and efficacy of the target compound.

Properties

CAS No. |

79763-36-3 |

|---|---|

Molecular Formula |

C18H31ClN2O4 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

[3-[2-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride |

InChI |

InChI=1S/C18H30N2O4.ClH/c1-5-6-11-23-17(22)20-15-9-7-8-10-16(15)24-13-14(21)12-19-18(2,3)4;/h7-10,14,19,21H,5-6,11-13H2,1-4H3,(H,20,22);1H |

InChI Key |

IRUAVRAJBQPHOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=CC=CC=C1OCC(C[NH2+]C(C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.